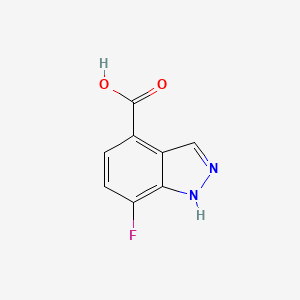

7-fluoro-1H-indazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-fluoro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Ring Fission and Synthesis

- Studies have shown that indazole derivatives, including 7-fluoro-1H-indazole-4-carboxylic acid, undergo heterocyclic ring fission under certain conditions, revealing insights into the chemistry of these compounds (Gale & Wilshire, 1973).

Antispermatogenic Properties

- Indazole derivatives, including some similar to this compound, have been studied for their potential antispermatogenic properties, highlighting their potential use in reproductive health research (Corsi & Palazzo, 1976).

Anticancer and Cytotoxic Activities

- Research has indicated that fluoro-substituted quinoline-4-carboxylic acid derivatives, related to this compound, exhibit significant anticancer and cytotoxic activities, suggesting potential therapeutic applications (Bhatt, Agrawal, & Patel, 2015).

Factor Xa Inhibition

- A study focusing on the development of factor Xa inhibitors identified 7-fluoroindazoles as potent and selective inhibitors, demonstrating the potential pharmaceutical applications of these compounds (Lee et al., 2008).

Antibacterial Activities

- Some indazole derivatives, including compounds structurally related to this compound, have shown antibacterial activities, suggesting their use in developing new antibacterial agents (Cooper et al., 1990).

Antiinflammatory Actions

- Certain tetrahydroindazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their antiinflammatory activities, highlighting another potential therapeutic application (Nagakura et al., 1979).

Fluorescent Dye Properties

- Studies on pyrazolylpyrene and indazole derivatives have demonstrated their potential as fluorescent dyes, indicating the use of this compound in imaging and sensor applications (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Crystal Structure Analysis

- Crystal structure studies of indazole derivatives provide foundational knowledge for understanding the properties and potential applications of these compounds in various fields (Hu Yong-zhou, 2008).

Safety and Hazards

Future Directions

The future directions of research on 7-fluoro-1H-indazole-4-carboxylic acid could involve further exploration of its medicinal properties, given the wide range of applications of indazole-containing compounds . Additionally, the development of novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid has been reported , indicating potential future directions in the field of materials science.

Mechanism of Action

Target of Action

Compounds containing the indazole nucleus have shown great interest for use as anti-inflammatory, antitumor, and anti-hiv agents, and as inhibitors of protein kinase, hiv-protease, monoamine oxidase, and n-myristoyltransferase .

Mode of Action

Indazole compounds generally interact with their targets by binding to the active site, leading to inhibition or activation of the target protein .

Biochemical Pathways

Indazole compounds have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound is a solid at room temperature, indicating it may have good stability .

Result of Action

Indazole compounds have been associated with a variety of biological activities, including anti-inflammatory, antitumor, and anti-hiv effects .

Action Environment

The compound is stable in dry conditions at room temperature .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the indazole derivative .

Cellular Effects

Some indazole derivatives have been found to exhibit dose-dependent toxicity on certain cell lines . These effects may be influenced by various factors, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

7-fluoro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKGZISUCCZWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B3012510.png)